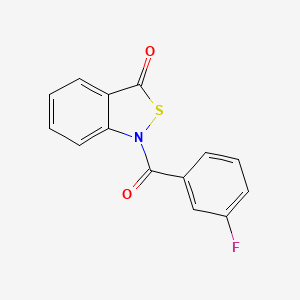

1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Description

Properties

IUPAC Name |

1-(3-fluorobenzoyl)-2,1-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICZXIFPYOSCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of o-Chlorobenzonitrile with Sodium Hydrosulfide

o-Chlorobenzonitrile reacts with anhydrous sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 90–120°C for 6–9 hours under nitrogen protection. This nucleophilic substitution yields o-mercaptobenzonitrile, which is isolated via acidification (pH 2–3) and extraction with ethyl acetate.

Key conditions :

Chlorination and Cyclization

The o-mercaptobenzonitrile intermediate undergoes chlorination with Cl₂ in a benzene chloride/water mixture at 5–15°C for 6–9 hours. Subsequent heating to 65°C induces cyclization, forming 1,2-benzisothiazol-3-one. The crude product is purified via alkaline dissolution (pH 9–10), decolorization with activated carbon, and acidification (pH 2–3).

Key conditions :

- Temperature (chlorination): 5–15°C

- Purification: Sodium hydroxide dissolution, activated carbon treatment

- Yield: ~77% (135 g from 175 g crude product)

The introduction of the 3-fluorobenzoyl group at the N1 position of the benzothiazol-3-one core follows a well-documented acylation protocol. A study by Sigma-Aldrich researchers demonstrates this method for synthesizing N-acyl-1,2-benzisothiazol-3-one derivatives.

Acylation Reaction

1,3-Dihydro-2,1-benzothiazol-3-one is dissolved in anhydrous dichloromethane (DCM) under inert conditions. 3-Fluorobenzoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (TEA, 2.5 equiv) as a base. The reaction proceeds at room temperature for 12–24 hours, monitored by TLC or HPLC.

Key conditions :

Workup and Purification

The reaction mixture is washed with water, and the organic layer is dried over Na₂SO₄. The product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Mechanistic Insights and Optimization

Core Formation Mechanism

The cyclization of o-mercaptobenzonitrile proceeds via electrophilic aromatic substitution. Chlorine gas generates sulfenyl chloride intermediates, which intramolecularly attack the nitrile group, forming the thiazole ring. Computational studies on analogous systems suggest that the reaction is exothermic (ΔG ≈ −45 kcal/mol), favoring ring closure.

Acylation Mechanism

The acylation follows a nucleophilic acyl substitution mechanism. The lone pair on the benzothiazol-3-one nitrogen attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride, displacing chloride. TEA neutralizes HCl, shifting the equilibrium toward product formation.

Optimization Notes :

- Excess acyl chloride (1.2–1.5 equiv) ensures complete conversion.

- Anhydrous conditions prevent hydrolysis of the acyl chloride.

Analytical Data and Characterization

Spectral Data (Representative Example)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity, with retention time matching reference standards.

Comparative Analysis of Methods

Challenges and Alternative Approaches

Competing Side Reactions

Alternative Acylating Agents

While 3-fluorobenzoyl chloride is standard, in situ activation of 3-fluorobenzoic acid using coupling agents (e.g., EDCI/HOBt) offers a safer alternative, though with lower yields (~70%).

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzothiazolones.

Scientific Research Applications

1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The benzothiazolone core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Structure Variations

- Benzothiazol-3-one vs. Indole Derivatives: The compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide () shares the 3-fluorobenzoyl group but replaces the benzothiazol-3-one core with an indole ring. This indole-based derivative acts as a selective, competitive inhibitor of human monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. The indole core likely enhances π-π stacking interactions with the enzyme’s active site, whereas the benzothiazol-3-one core may prioritize different binding mechanisms due to its electronegative sulfur atom .

- Benzothiazol-3-one vs. Benzimidazol-2-one Derivatives: 1-(3-Amino-1-phenylpropyl)-3-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one () substitutes the benzothiazole ring with a benzimidazolone core. The 2-fluorophenyl group in this compound contrasts with the 3-fluorobenzoyl group in the target compound, highlighting how positional fluorination affects bioactivity. Benzimidazolones are often explored for CNS targets, but synthetic routes differ (e.g., use of K₂CO₃ in DMF for nucleophilic substitution) .

Fluorine Substituent Effects

- 3-Fluorobenzoyl vs. 3-Fluorophenyl: The compound 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one () replaces the benzothiazol-3-one core with a prop-2-en-1-one system but retains the 3-fluorophenyl group. This compound achieved an 84% synthesis yield via LiHMDS-mediated condensation, demonstrating the efficiency of fluorinated ketone derivatives in synthetic chemistry.

Fluorobenzoyl Thiourea Derivatives :

1-(3-Fluorobenzoyl)-3-(4-trifluoromethylphenyl)thiourea () incorporates a thiourea linker, enabling strong hydrogen-bonding interactions. Quantum chemical calculations reveal that the 3-fluorobenzoyl group stabilizes intramolecular hydrogen bonds, a feature absent in the target benzothiazol-3-one compound. This difference may impact solubility and target selectivity .

Biological Activity

1-(3-Fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles and their derivatives have been extensively studied due to their pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

The molecular structure of 1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can be described by the following details:

| Property | Value |

|---|---|

| Chemical Formula | CHF NS |

| Molecular Weight | 232.26 g/mol |

| IUPAC Name | 1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |

| CAS Number | 63754-96-1 |

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one have shown promising results in inhibiting the proliferation of various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines using the crystal violet assay. The results demonstrated that certain derivatives exhibited IC values in the micromolar range against ovarian cancer cells (OVCAR-3), indicating strong antiproliferative activity .

Antimicrobial Activity

Benzothiazole compounds are also recognized for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria and fungi.

- Research Findings : In a review focusing on the biological activities of benzothiazoles, it was noted that these compounds possess broad-spectrum antimicrobial activity. Specific derivatives were effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Anticonvulsant Effects

The anti-inflammatory properties of benzothiazoles have been linked to their ability to modulate inflammatory pathways. Furthermore, some derivatives have been evaluated for anticonvulsant activity.

- Findings : A systematic review highlighted that benzothiazole derivatives could potentially serve as anti-inflammatory agents by inhibiting pro-inflammatory cytokines. Additionally, compounds in this class have been tested in animal models for anticonvulsant effects with varying degrees of success .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can significantly influence their pharmacological profiles.

| Modification Position | Effect on Activity |

|---|---|

| 3-Fluoro substitution | Enhances antitumor potency |

| Benzoyl group | Increases lipophilicity and bioavailability |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between fluorinated benzothiazole precursors and activated carbonyl derivatives. For example, hydrazinyl benzothiazoles (e.g., 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole) can react with ethyl acetoacetate under reflux in ethanol, with careful pH control to optimize yield and purity . Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the fluorobenzoyl group’s integration and substitution pattern. NMR identifies carbonyl and heterocyclic carbons .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for confirming the benzothiazol-3-one core .

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for assessing planarity of the benzothiazole ring and fluorobenzoyl orientation .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) to evaluate fluorinated benzothiazole derivatives’ potency .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) assess antitumor potential. Dose-response curves (1–100 µM) identify IC values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of fluorinated benzothiazole derivatives?

- Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. anticancer) may arise from structural variations. Single-crystal X-ray data (e.g., SHELX-refined structures) reveal how fluorobenzoyl orientation (para vs. meta) influences π-π stacking or hydrogen bonding with biological targets. For example, a 6-fluoro substitution enhances solubility and target affinity compared to 5-fluoro analogs . Computational docking (AutoDock Vina) paired with crystallography validates binding modes .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound’s pharmacological profile?

- Methodological Answer :

- Functional Group Modulation : Replace the 3-fluorobenzoyl group with chloro or methoxy variants to assess electronic effects on bioactivity .

- Heterocycle Modifications : Substitute the benzothiazol-3-one core with oxazole or pyrazole rings to evaluate ring size/rigidity impacts .

- Pharmacophore Mapping : QSAR models (e.g., CoMFA) correlate logP, polar surface area, and H-bond donors/acceptors with activity data .

Q. How can researchers address low solubility or stability during in vitro/in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to enhance aqueous solubility while avoiding cytotoxicity .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the benzothiazol-3-one carbonyl to improve bioavailability .

- Stability Studies : Monitor degradation via HPLC-UV under physiological conditions (pH 7.4, 37°C) to identify labile sites .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory results in dose-response studies?

- Methodological Answer :

- Hierarchical Clustering : Groups compounds with similar activity profiles to identify outliers caused by assay variability .

- ANOVA with Tukey’s HSD : Detects significant differences between treatment groups (p < 0.05) while controlling for false positives .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) using random-effects models to account for inter-lab variability .

Q. How should researchers design experiments to validate target engagement in cellular models?

- Methodological Answer :

- Pull-Down Assays : Use biotinylated analogs of the compound to isolate protein targets from lysates, followed by LC-MS/MS identification .

- Thermal Shift Assays (TSA) : Monitor target protein melting temperature shifts (± compound) to confirm binding .

- CRISPR Knockout Models : Compare compound activity in wild-type vs. target gene-knockout cells to establish specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.